8-Hydroxy-7-methoxyflavone

描述

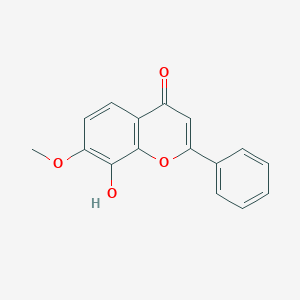

8-Hydroxy-7-methoxyflavone is a flavonoid compound with the molecular formula C16H12O4. It is a type of monohydroxyflavone and monomethoxyflavone, characterized by the presence of a hydroxyl group at the 8th position and a methoxy group at the 7th position on the flavone backbone . Flavonoids are a large group of polyphenolic compounds found in plants, known for their diverse biological activities and potential health benefits.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-methoxyflavone typically involves the cyclization of appropriate chalcone precursors. One common method is the cyclization of 2’,4’-dihydroxy-4-methoxychalcone under acidic or basic conditions. The reaction conditions often include the use of methanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

8-Hydroxy-7-methoxyflavone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.

Substitution: The methoxy group at the 7th position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of flavanones.

Substitution: Formation of substituted flavones with various functional groups.

科学研究应用

Neuroprotective Effects

8-Hydroxy-7-methoxyflavone is recognized for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. Research indicates that this compound can mimic the actions of brain-derived neurotrophic factor (BDNF), activating TrkB receptors and promoting neuronal survival.

Case Studies:

- Parkinson’s Disease : In studies involving animal models, this compound has shown promise in preventing the degeneration of dopaminergic neurons. It has been reported to mitigate the neurotoxic effects of toxins such as MPP+ in midbrain neurons, suggesting potential therapeutic applications for Parkinson’s disease .

- Stroke Models : Animal studies have demonstrated that this compound can reduce infarct volumes in stroke models, indicating its potential utility in acute ischemic events .

Antioxidant Properties

Flavonoids, including this compound, are well-known for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Research Findings:

- A study highlighted that methoxylated flavones exhibit superior antioxidant activity compared to their non-methoxylated counterparts. This property is essential for protecting cells from oxidative damage, which is a contributing factor in cancer and cardiovascular diseases .

Antidiabetic Effects

Emerging research suggests that this compound may possess antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels.

Evidence:

- Flavonoids have been documented to enhance glucose uptake in muscle cells and improve overall metabolic profiles. This action could be beneficial for managing conditions like Type 2 diabetes .

Cancer Chemoprevention

The compound shows potential as a cancer chemopreventive agent. Its ability to modulate various signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further exploration in cancer therapy.

Key Insights:

- Research indicates that methoxylated flavones can inhibit the growth of cancer cells by inducing apoptosis and preventing metastasis. This effect has been observed in various cancer cell lines, including those from breast and colon cancers .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies have shown that after oral administration, this compound undergoes metabolism to form various O-methylated metabolites that retain biological activity.

Pharmacokinetic Data:

作用机制

The mechanism of action of 8-Hydroxy-7-methoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from the hydroxyl group.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species.

相似化合物的比较

8-Hydroxy-7-methoxyflavone can be compared with other similar flavonoid compounds:

8-Hydroxy-7-(3-hydroxypropyl)-2’-methoxyflavone: Similar structure but with a hydroxypropyl group at the 7th position.

8-Hydroxy-7-(2-hydroxyethyl)-2’-methoxyflavone: Similar structure but with a hydroxyethyl group at the 7th position.

5-Hydroxy-7-methoxyflavone: Lacks the hydroxyl group at the 8th position, which may affect its biological activity.

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities.

生物活性

8-Hydroxy-7-methoxyflavone is a flavonoid compound recognized for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and various research findings that highlight its therapeutic potential.

Chemical Structure and Properties

This compound belongs to the flavonoid class, characterized by its polyphenolic structure. The presence of hydroxyl and methoxy groups at specific positions enhances its biological activity. The compound is known to interact with various enzymes and proteins, influencing several biochemical pathways related to inflammation and oxidative stress .

Target of Action

Flavonoids like this compound exert their effects through multiple mechanisms:

- Enzyme Modulation : They can inhibit or activate specific enzymes involved in metabolic pathways.

- Cell Signaling Pathways : Interaction with cell signaling pathways alters cellular responses.

- Receptor Binding : Direct interaction with receptors can modulate physiological responses .

Biochemical Pathways

The compound influences several key biochemical pathways:

- Antioxidant Defense : It enhances the body's antioxidant capacity, reducing oxidative stress.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, contributing to reduced inflammation.

- Glucose Metabolism : It may enhance glucose uptake in cells, which is particularly relevant for diabetes management .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates variable bioavailability due to factors such as metabolism in the gut and liver. Studies show that it can be absorbed and metabolized into other forms, including 7-hydroxy-8-methoxyflavone .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 4–8 hours |

| Bioavailability | Variable |

| Metabolites | 7-hydroxy-8-methoxyflavone |

Antidiabetic Activity

Research indicates that this compound exhibits significant antidiabetic effects. It enhances glucose uptake by upregulating GLUT4 expression in adipocytes. The structural features, particularly the methoxy group at position C-8, are crucial for this activity .

Neuroprotective Effects

In animal models, particularly in studies involving primates, this compound has demonstrated neuroprotective properties. It aids in preventing degeneration of dopaminergic neurons and shows potential in treating neurodegenerative diseases such as Parkinson's disease .

Anti-inflammatory Effects

The compound effectively reduces inflammation by inhibiting the release of pro-inflammatory cytokines. This action has been validated in various in vitro studies where it exhibited a reduction in markers associated with inflammation .

Case Studies and Research Findings

- Neuroprotection in Monkeys : A study involving cynomolgus monkeys showed that chronic administration of 7,8-DHF (which metabolizes into this compound) maintained health and prevented neuronal degeneration over a seven-month period .

- Antidiabetic Evaluation : In vitro studies demonstrated that this compound improved cell viability and glucose uptake in RIN-5F pancreatic cells, indicating its potential as an antidiabetic agent .

- Long-term Safety Assessment : Long-term administration studies revealed no significant adverse effects on hematological or biochemical parameters in treated monkeys, suggesting a favorable safety profile for chronic use .

属性

IUPAC Name |

8-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFKWMXGTOJNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350269 | |

| Record name | 8-hydroxy-7-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40316-76-5 | |

| Record name | 8-hydroxy-7-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 8-hydroxy-7-methoxyflavone influence its potential antidiabetic activity?

A1: Research suggests that the methoxy group at position C-8 in this compound plays a crucial role in its antidiabetic properties. [] This activity is likely linked to the enhancement of glucose uptake, potentially through the upregulation of GLUT4 and C/EBP-α expression. [] Furthermore, adding an acetate group at the C-5 and C-7 positions of the flavone skeleton may further enhance this antidiabetic effect. []

Q2: What is the significance of the non-planar conformation observed in the crystal structure of this compound?

A2: The crystal structure of this compound reveals a non-planar conformation, which is unusual for flavones. [] This deviation from planarity is likely due to molecular packing within the crystal structure rather than resonance effects. [] A strong intermolecular hydrogen bond (d (O4—H8) = 1.7 Å) further contributes to this non-planar conformation. [] This structural information can be valuable for understanding the molecule's interactions with biological targets and for further drug design efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。